20-Hydroxyprostaglandin E1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57930-99-1 |
|---|---|
Molecular Formula |
C20H34O6 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h11-12,15-17,19,21-22,24H,1-10,13-14H2,(H,25,26)/b12-11+/t15-,16+,17+,19+/m0/s1 |
InChI Key |
LDUBDFDZFOQXGF-HTGUDJHRSA-N |
SMILES |
C1C(C(C(C1=O)CCCCCCC(=O)O)C=CC(CCCCCO)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)CCCCCCC(=O)O)/C=C/[C@H](CCCCCO)O)O |
Canonical SMILES |
C1C(C(C(C1=O)CCCCCCC(=O)O)C=CC(CCCCCO)O)O |
Synonyms |
20-hydroxy-PGE1 20-hydroxyprostaglandin E1 |
Origin of Product |
United States |
Biosynthesis and Formation Pathways of 20 Hydroxyprostaglandin E1
Precursor Lipid Metabolism: The Arachidonic Acid Cascade
The journey to 20-Hydroxyprostaglandin E1 begins with arachidonic acid, a 20-carbon polyunsaturated fatty acid typically esterified within the cell membrane's phospholipid bilayer. nih.govacs.orgclinref.com The release of arachidonic acid from these membrane stores, a critical rate-limiting step, is primarily catalyzed by the enzyme phospholipase A2. clinref.com Once liberated, free arachidonic acid becomes available to enter one of several metabolic pathways, the most pertinent for prostaglandin (B15479496) synthesis being the cyclooxygenase (COX) pathway. nih.govwikipedia.orgyoutube.com This cascade is a fundamental process in the body, giving rise to a diverse family of biologically active compounds known as eicosanoids, which include prostaglandins (B1171923), thromboxanes, and prostacyclins. nih.govacs.org
Initial Oxygenation by Cyclooxygenases (COX-1 and COX-2) to Prostaglandin H2
The first committed step in the synthesis of prostaglandins is the conversion of arachidonic acid to an unstable intermediate, Prostaglandin H2 (PGH2). wikipedia.orgnih.govnumberanalytics.com This reaction is catalyzed by the bifunctional enzyme prostaglandin-endoperoxide synthase, more commonly known as cyclooxygenase (COX). nih.govnumberanalytics.com There are two primary isoforms of this enzyme, COX-1 and COX-2. nih.govwikipedia.org
The conversion process involves two distinct enzymatic activities of the COX enzyme. First, a cyclooxygenase reaction incorporates two molecules of oxygen into arachidonic acid to form Prostaglandin G2 (PGG2). wikipedia.orgnumberanalytics.com Subsequently, a peroxidase reaction reduces the hydroperoxide group on PGG2 to an alcohol, yielding PGH2. wikipedia.orgnumberanalytics.com PGH2 is a pivotal precursor, standing at a metabolic crossroads from which various bioactive prostanoids are synthesized by specific isomerases and synthases. wikipedia.orgresearchgate.net For the formation of Prostaglandin E series compounds, PGH2 is acted upon by prostaglandin E synthase. wikipedia.org
Omega-Hydroxylation: Key Enzymatic Steps in this compound Formation
The final and defining step in the biosynthesis of this compound is the omega-hydroxylation of its precursor, Prostaglandin E1 (PGE1). This reaction involves the addition of a hydroxyl group to the terminal (omega) carbon atom of the prostaglandin molecule. This hydroxylation is catalyzed by a specific group of enzymes belonging to the cytochrome P450 superfamily. nih.govnih.gov
Identification and Characterization of Cytochrome P450 Enzymes (CYP4F Subfamily)
Research has identified the cytochrome P450 family 4, subfamily F (CYP4F) as the key players in the omega-hydroxylation of various eicosanoids, including prostaglandins. nih.govnih.govebi.ac.uk These heme-containing proteins are monooxygenases that catalyze a variety of oxidative reactions. ebi.ac.uk Within the CYP4F subfamily, specific enzymes exhibit distinct substrate specificities. ebi.ac.ukwikipedia.org
While several CYP4F enzymes are involved in eicosanoid metabolism, CYP4F21 has been specifically identified as a prostaglandin E omega-hydroxylase in ram seminal vesicles. nih.govnih.govresearchgate.net Studies involving the cloning and expression of CYP4F21 have demonstrated its catalytic activity in converting PGE2 to 20-hydroxy-PGE2. nih.gov Although PGE2 appears to be a better substrate, the enzyme is also responsible for the biosynthesis of 20-hydroxy-PGE1. nih.govnih.gov Recombinant CYP4F21 was found to poorly metabolize PGE1 and PGH1 directly. nih.gov However, it is understood that 20-hydroxy-PGE1 is formed from PGE1 in ram seminal vesicles. ebi.ac.uk The apparent Km for the hydroxylation of PGE2 by CYP4F21 has been determined to be 0.05 mM. nih.gov
In humans, CYP4F8, found in seminal vesicles, is a prominent 19-hydroxylase of prostaglandin endoperoxides (PGH1 and PGH2), leading to the formation of 19-hydroxy-PGE1 and 19-hydroxy-PGE2. diva-portal.orgnih.gov CYP4F12 is another member of this subfamily, known to metabolize prostaglandins and endoperoxides. ebi.ac.uk
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Precursor | Product | Location/Tissue |
|---|---|---|---|
| Phospholipase A2 | Membrane Phospholipids | Arachidonic Acid | Various Tissues |
| Cyclooxygenase (COX-1 & COX-2) | Arachidonic Acid | Prostaglandin H2 (PGH2) | Various Tissues |
| Prostaglandin E Synthase | Prostaglandin H2 (PGH2) | Prostaglandin E1 (PGE1) | Various Tissues |
| CYP4F21 | Prostaglandin E1 (PGE1) | This compound | Ram Seminal Vesicles |
Tissue-Specific Expression and Regulation of Omega-Hydroxylases
The expression of CYP4F enzymes is tissue-specific, which dictates the local production of hydroxylated eicosanoids. nih.govmdpi.com For instance, CYP4F2, CYP4F3B, CYP4F11, and CYP4F12 are primarily expressed in the liver and kidney. nih.govmdpi.com In contrast, enzymes directly responsible for the synthesis of hydroxylated prostaglandins found in semen are localized to the reproductive tissues.
The biosynthesis of 20-hydroxyprostaglandins E1 and E2 has been extensively studied in the reproductive tissues of the ram. nih.gov High concentrations of these compounds are found in ram seminal fluid, originating mainly from the seminal vesicles. nih.govnih.gov Microsomes isolated from the mucosa of the ampulla of the vas deferens and the vesicular glands of the ram have been shown to synthesize prostaglandins from arachidonic acid. nih.govebi.ac.uk
Specifically, microsomes from ram seminal vesicles, in the presence of NADPH, metabolize exogenous PGE2 to 20-hydroxy-PGE2. nih.govebi.ac.uk The same tissues also contain 20-hydroxy-PGE1. nih.gov The enzyme responsible for this 20-hydroxylation in ram seminal vesicles is CYP4F21. nih.gov It is suggested that CYP4F21 may be the sheep homolog to human CYP4F8, which carries out 19-hydroxylation in human seminal vesicles. nih.gov This species-specific hydroxylation highlights the distinct metabolic pathways present in the reproductive tracts of different mammals.
Table 2: Research Findings on this compound Biosynthesis in Ram Reproductive Tissues
| Finding | Tissue | Key Enzyme | Substrate(s) | Product(s) | Citation |
|---|---|---|---|---|---|
| Presence of 20-hydroxy-PGE1 and 20-hydroxy-PGE2 | Ram Seminal Fluid | - | - | 20-hydroxy-PGE1, 20-hydroxy-PGE2 | nih.gov |
| Prostaglandin biosynthesis from arachidonic acid | Ram Seminal Vesicle and Ampulla of Vas Deferens Microsomes | COX, PGE Synthase | Arachidonic Acid | Prostaglandins | nih.govebi.ac.uk |
| Omega-hydroxylation of Prostaglandin E | Ram Seminal Vesicle Microsomes | CYP4F21 | PGE2, PGE1 | 20-hydroxy-PGE2, 20-hydroxy-PGE1 | nih.govnih.gov |
| Cloning and characterization of PGE 20-hydroxylase | Ram Seminal Vesicle | CYP4F21 | PGE2, PGH2 analogs | 20-hydroxy metabolites | nih.gov |
Biosynthesis in Pulmonary Tissues (e.g., Rabbit Lung)
The formation of this compound within pulmonary tissues, particularly demonstrated in studies involving rabbit lungs, is a significant metabolic pathway. This biosynthesis is primarily characterized by the ω-hydroxylation of Prostaglandin E1 (PGE1). nih.govnih.gov This reaction involves the addition of a hydroxyl group to the terminal (ω) carbon of the PGE1 molecule.
The key enzyme responsible for this transformation is a specific form of cytochrome P450, referred to as P450PG-omega. nih.gov Research has shown that the activity of this enzyme is notably higher in the lungs of pregnant rabbits compared to non-pregnant ones, suggesting a hormonal or gestation-related regulation of its expression and activity. nih.govnih.gov In pregnant rabbits, PGE1 is metabolized predominantly into two more polar compounds: 20-hydroxy-PGE1 and 13,14-dihydro-15-keto-20-hydroxy-PGE1. nih.gov In contrast, the lungs of non-pregnant rabbits mainly convert PGE1 into a less polar metabolite, 13,14-dihydro-15-keto-PGE1. nih.gov
The ω-hydroxylation reaction is localized within the microsomal fraction of the lung cells and is dependent on the presence of NADPH. nih.gov While the mitochondrial fraction shows significantly less activity, the cytosol fraction is primarily involved in converting prostaglandins to their 13,14-dihydro-15-oxo derivatives. nih.gov The induction of cytochrome P450PG-omega in the rabbit lung appears to be dependent on the gestational age, with a corresponding increase in the enzyme's protein levels and its translatable mRNA. ebi.ac.uk This suggests that the regulation of this compound biosynthesis in the lung may occur at the transcriptional level. ebi.ac.uk
Substrate Preferences and Comparative Biosynthesis with Other Prostaglandins (e.g., PGE2, PGF2α)
The enzymatic machinery in pulmonary tissues that synthesizes this compound also acts on other prostaglandins. Particulate fractions from the lungs of pregnant rabbits have been shown to convert not only PGE1 but also Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α) into their respective 20-hydroxy derivatives. nih.gov This indicates that the ω-hydroxylase enzyme exhibits a degree of substrate promiscuity among the primary prostaglandins.
In addition to the primary prostaglandins, their metabolites, such as 13,14-dihydro-15-oxoprostaglandin E2 and 13,14-dihydro-15-oxoprostaglandin F2α, also serve as substrates for this ω-hydroxylation. nih.gov For PGE1, PGE2, and PGF2α, the reaction can further yield the corresponding ω-carboxylic acids. nih.gov
When comparing the metabolic fate of these prostaglandins, it is important to consider other enzymatic pathways occurring simultaneously. For instance, when PGF2α is incubated with homogenates of lungs from pregnant rabbits, it undergoes not only ω-oxidation but also oxidation of the 15-hydroxyl group and reduction of the 13,14-double bond. nih.gov This results in the formation of 13,14-dihydro-20-hydroxy-15-oxoprostaglandin F2α and its corresponding ω-carboxylic acid derivative. nih.gov
The rate of prostaglandin metabolism, including the formation of 20-hydroxy derivatives, is significantly influenced by the physiological state of the animal. Lungs from non-pregnant rabbits are considerably less active in the ω-oxidation of prostaglandins compared to those from pregnant rabbits. nih.gov
The initial step for the biosynthesis of all prostaglandins is the release of arachidonic acid from membrane phospholipids, which then serves as a substrate for cyclooxygenase (COX) enzymes to form Prostaglandin H2 (PGH2). annualreviews.orgwikipedia.org PGH2 is a pivotal intermediate that is subsequently converted to various prostaglandins, including PGE1, PGE2, and PGF2α, by specific synthases. wikipedia.org Therefore, the comparative biosynthesis of their 20-hydroxy metabolites is ultimately linked to the availability and differential processing of these primary prostaglandin substrates.
Research Findings on Prostaglandin Metabolism in Rabbit Lung
| Substrate | Major Metabolite(s) in Pregnant Rabbit Lung | Major Metabolite(s) in Non-Pregnant Rabbit Lung | Cellular Location of ω-Hydroxylation |
| Prostaglandin E1 (PGE1) | 20-hydroxy-PGE1, 13,14-dihydro-15-keto-20-hydroxy-PGE1 nih.gov | 13,14-dihydro-15-keto-PGE1 nih.gov | Microsomal Fraction nih.gov |
| Prostaglandin E2 (PGE2) | 20-hydroxy-PGE2, ω-carboxylic acid derivative nih.gov | Less active ω-oxidation nih.gov | Microsomal Fraction nih.gov |
| Prostaglandin F2α (PGF2α) | 20-hydroxy-PGF2α, 13,14-dihydro-20-hydroxy-15-oxoprostaglandin F2α, ω-carboxylic acid derivatives nih.gov | Less active ω-oxidation nih.gov | Microsomal Fraction nih.gov |
Metabolism and Catabolism of 20 Hydroxyprostaglandin E1
Enzymatic Inactivation Pathways of Prostaglandins (B1171923)
The biological activity of prostaglandins, including 20-Hydroxyprostaglandin E1, is tightly controlled through rapid enzymatic inactivation. researchgate.net This process is crucial for maintaining cellular and tissue homeostasis. The primary catabolic pathway involves a two-step process initiated by the oxidation of the 15-hydroxyl group, followed by the reduction of a double bond. researchgate.net
Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The key enzyme initiating the metabolic inactivation of prostaglandins is NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.netnih.govaai.org This enzyme catalyzes the oxidation of the hydroxyl group at the C15 position of prostaglandins to a ketone, a process that renders them biologically inactive. aai.orgnih.gov 15-PGDH is found in various mammalian tissues, including the lungs, placenta, and colonic epithelium, highlighting its importance in regulating local prostaglandin (B15479496) levels. oup.com The enzyme is a dimer composed of two identical subunits. researchgate.net
While much of the research has focused on its action on primary prostaglandins like PGE1 and PGE2, it is understood that 15-PGDH acts on a broad array of hydroxylated fatty acids. uniprot.orgdrugbank.comuniprot.org The product of this reaction is a 15-keto-prostaglandin, which possesses significantly reduced biological activity compared to its precursor. nih.govaai.org For instance, the conversion of PGE2 to 15-keto-PGE2 by 15-PGDH is a critical step in terminating its pro-inflammatory and pro-proliferative signals. nih.govdrugbank.comuniprot.org In the context of PGE1, 15-PGDH converts it to 15-keto-PGE1. nih.gov The enzyme can catalyze a reversible reaction, with oxidation favored at a higher pH and reduction at a lower pH. bioscientifica.com
Reduction of Δ13 Double Bond by 13-Ketoprostaglandin Reductase
Following the action of 15-PGDH, the resulting 15-keto-prostaglandin undergoes further metabolism by 15-ketoprostaglandin Δ13-reductase (13-PGR). researchgate.net This enzyme catalyzes the reduction of the double bond at the C13-14 position. researchgate.netbioscientifica.com This two-step process, involving both 15-PGDH and 13-PGR, ensures the irreversible catabolism of prostaglandins. nih.gov The product of this second step is a 13,14-dihydro-15-keto-prostaglandin. lipidmaps.org For example, 15-keto-PGE2 is converted to 13,14-dihydro-15-keto-PGE2. nih.gov This metabolite is considered a primary, biologically inactive form found in circulation. lipidmaps.org 13-PGR has been purified from bovine lung and is specific for the 15-keto group, utilizing either NADH or NADPH as a coenzyme. nih.gov
Formation of Downstream Metabolites of this compound
The metabolism of this compound follows the general enzymatic pathways described above, leading to the formation of specific downstream metabolites.
Identification of 13,14-Dihydro-15-keto-20-hydroxy-PGE1
In studies using isolated perfused lungs from pregnant rabbits, this compound was identified as a major polar metabolite of PGE1. ebi.ac.ukebi.ac.uk Furthermore, these studies identified a subsequent metabolite, 13,14-dihydro-15-keto-20-hydroxy-PGE1 . ebi.ac.ukebi.ac.uk This compound results from the sequential action of 15-PGDH and 13-PGR on this compound. The identity of these metabolites was confirmed through coelution with enzymatically generated standards and analysis by gas chromatography/mass spectrometry (GC/MS). ebi.ac.ukebi.ac.uk
Factors Influencing this compound Metabolic Rates in Research Models
The rate at which this compound is metabolized can be significantly influenced by various physiological factors, with pregnancy being a key example studied in research models.
Induction and Regulation of Catabolic Enzymes (e.g., during Pregnancy)
Research has shown that the expression and activity of prostaglandin catabolizing enzymes are dynamically regulated during pregnancy. oup.com In studies with rabbits, a cytochrome P-450 prostaglandin ω-hydroxylase, responsible for producing 20-hydroxy metabolites of prostaglandins like PGE1, is significantly induced in the lungs during pregnancy. ebi.ac.uk
Specifically, the metabolism of PGE1 differs notably between pregnant and nonpregnant rabbits. Lungs from pregnant rabbits primarily metabolize PGE1 into more polar compounds, namely 20-hydroxy-PGE1 and its downstream metabolite, 13,14-dihydro-15-keto-20-hydroxy-PGE1. ebi.ac.ukebi.ac.uk In contrast, lungs from nonpregnant rabbits mainly produce the less polar metabolite, 13,14-dihydro-15-keto-PGE1. ebi.ac.ukebi.ac.uk This shift in metabolic pathway preference indicates a significant induction of the ω-hydroxylation pathway during pregnancy. ebi.ac.uk
The activity of 15-PGDH is also known to be high in the chorion, decidua, and placenta during pregnancy, playing a crucial role in regulating the levels of biologically active prostaglandins that reach the myometrium. oup.com The expression of 15-PGDH in the cervix is inversely correlated with cyclooxygenase-2 (COX-2) levels, which is responsible for prostaglandin synthesis. pnas.org High levels of 15-PGDH are present before cervical ripening, and its levels decrease as the cervix ripens at term, allowing for an increase in local PGE2 concentrations. pnas.org This regulation is critical for the initiation of labor. pnas.orgcapes.gov.br
Table of Research Findings on Prostaglandin Metabolism
| Enzyme | Function | Substrate(s) | Product(s) | Key Regulatory Factors | Tissue Location |
|---|---|---|---|---|---|
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidizes the 15-hydroxyl group, inactivating prostaglandins. aai.orgnih.gov | Prostaglandins (e.g., PGE1, PGE2, 20-Hydroxy-PGE1). nih.govnih.gov | 15-keto-prostaglandins (e.g., 15-keto-PGE1). nih.gov | Pregnancy, Cytokines. ebi.ac.ukcapes.gov.br | Lung, Placenta, Chorion, Kidney. oup.com |
| 15-Ketoprostaglandin Δ13-Reductase (13-PGR) | Reduces the C13-14 double bond of 15-keto-prostaglandins. researchgate.net | 15-keto-prostaglandins. nih.gov | 13,14-dihydro-15-keto-prostaglandins. | - | Lung, Brain, Eye. nih.govnih.gov |
| Cytochrome P-450 Prostaglandin ω-Hydroxylase | Hydroxylates prostaglandins at the ω-carbon (C-20). ebi.ac.uk | PGE1, PGA1, PGF2α. ebi.ac.uk | 20-hydroxy-prostaglandins (e.g., 20-Hydroxy-PGE1). ebi.ac.uk | Induced during pregnancy. ebi.ac.uk | Lung. ebi.ac.uk |
Comparative Metabolism with Resolvins and Other Lipid Mediators
The metabolism of this compound (20-OH-PGE1) is part of the broader network of enzymatic pathways that regulate the activity of lipid mediators. A comparative analysis of its metabolic fate against that of other significant lipid mediators, such as resolvins and parent prostaglandins, reveals both shared and distinct enzymatic processes. These differences are crucial in determining the biological half-life and function of these potent signaling molecules.
The primary pathways for the metabolism of eicosanoids and other lipid mediators include oxidation by cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes. frontiersin.orgfrontiersin.orgmdpi.com The formation of 20-OH-PGE1 from Prostaglandin E1 (PGE1) is a direct result of ω-hydroxylation, a reaction catalyzed by specific cytochrome P450 enzymes. ebi.ac.uk This contrasts with the principal catabolic pathway for PGE1 and PGE2, which involves oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to yield less active 15-keto metabolites. mdpi.comnih.gov
Resolvins, a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, undergo metabolic inactivation through several routes. Resolvin E1 (RvE1), for instance, is metabolized in a species- and tissue-specific manner. researchgate.netebi.ac.uk In murine lungs, the main metabolic route is the dehydrogenation of the 18-hydroxyl group to form the inactive 18-oxo-RvE1. researchgate.netebi.ac.uk In contrast, human neutrophils primarily metabolize RvE1 via ω-hydroxylation at carbon 20, forming 20-hydroxy-RvE1 (20-OH-RvE1). researchgate.netebi.ac.uk Unlike the inactivation seen with 18-oxo-RvE1, some hydroxylated metabolites of SPMs, including 20-OH-RvE1, may retain biological activity. acs.orgnih.gov
Similarly, Resolvin E4 (RvE4) is metabolized by human neutrophils through ω-oxidation to produce 20-hydroxy-Resolvin E4 (20-OH-RvE4). acs.orgnih.gov However, in this case, the 20-hydroxylated metabolite displays reduced pro-resolving functions compared to the parent molecule. acs.orgnih.gov This highlights that the functional consequence of ω-hydroxylation is not uniform across all lipid mediators.
Other eicosanoids, such as Leukotriene B4 (LTB4), are also subject to ω-hydroxylation by CYP450 enzymes, leading to the considerably less potent 20-OH-LTB4. acs.orgnih.gov This inactivation pathway via ω-hydroxylation serves as a parallel to the dehydrogenation pathway that produces inactive 12-oxo-LTB4. acs.org
The table below summarizes the key comparative aspects of the metabolism of 20-OH-PGE1's precursor (PGE1) and other selected lipid mediators.
Table 1: Comparative Metabolism of PGE1, Resolvins, and Leukotriene B4
| Lipid Mediator | Primary Metabolic Enzyme(s) | Key Metabolic Reaction(s) | Resulting Metabolite(s) | Metabolite Activity |
|---|---|---|---|---|
| Prostaglandin E1 (PGE1) | 15-PGDH; Cytochrome P450 | 15-hydroxyl oxidation; ω-hydroxylation | 15-keto-PGE1; 20-OH-PGE1 | Less active mdpi.comnih.gov; Varies |
| Resolvin E1 (RvE1) | 15-PGDH (acting as 18-hydroxyl dehydrogenase); Cytochrome P450 | 18-hydroxyl dehydrogenation; 20-hydroxylation (ω-oxidation) | 18-oxo-RvE1; 20-OH-RvE1 | Inactive researchgate.net; Retains activity acs.org |
| Resolvin E4 (RvE4) | Cytochrome P450 | 20-hydroxylation (ω-oxidation) | 20-OH-RvE4 | Reduced activity acs.orgnih.gov |
| Leukotriene B4 (LTB4) | 12-hydroxydehydrogenase; Cytochrome P450 | 12-hydroxyl dehydrogenation; 20-hydroxylation (ω-oxidation) | 12-oxo-LTB4; 20-OH-LTB4 | Inactive acs.org; Less potent acs.org |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 12-oxo-LTB4 |
| 15-keto-PGE1 |
| 15-keto-PGE2 |
| 18-oxo-RvE1 |
| 20-Hydroxy-Leukotriene B4 (20-OH-LTB4) |
| 20-Hydroxy-Resolvin E1 (20-OH-RvE1) |
| 20-Hydroxy-Resolvin E4 (20-OH-RvE4) |
| This compound (20-OH-PGE1) |
| Leukotriene B4 (LTB4) |
| Prostaglandin E1 (PGE1) |
| Prostaglandin E2 (PGE2) |
| Resolvin E1 (RvE1) |
Molecular and Cellular Mechanisms of Action of 20 Hydroxyprostaglandin E1
Prostanoid Receptor Interactions and Ligand Binding Profile (Inferred from PGE1 and Related Compounds)
Prostanoids, including the E-series prostaglandins (B1171923), mediate their diverse biological effects by binding to specific receptors on the cell surface. nih.govphysiology.org The binding profile of 20-hydroxyprostaglandin E1 is presumed to mirror that of PGE1, which interacts with several E-prostanoid (EP) receptor subtypes and may show cross-reactivity with other prostanoid receptors. wikipedia.orgnih.gov
Potential Agonist/Antagonist Activities on EP Receptor Subtypes (EP1, EP2, EP3, EP4)
PGE1 and its counterpart PGE2 are the natural ligands for the four EP receptor subtypes: EP1, EP2, EP3, and EP4. nih.govtdl.org These receptors are coupled to different G-proteins and, consequently, trigger distinct intracellular signaling pathways. thno.orgnih.gov
EP1 Receptor: This receptor is primarily coupled to the Gq protein. nih.gov Its activation leads to the stimulation of phospholipase C (PLC), which results in an increase in intracellular calcium concentrations. thno.orgd-nb.info
EP2 and EP4 Receptors: Both of these receptors couple to the Gs protein. nih.govd-nb.info Stimulation of EP2 and EP4 receptors activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) levels. nih.govthno.org PGE1 and PGE2 bind to these receptors with broadly similar high affinities. nih.gov
EP3 Receptor: The EP3 receptor is unique due to its ability to couple to multiple G-proteins, primarily the inhibitory Gi protein, which suppresses adenylyl cyclase activity and reduces cAMP levels. thno.orgcreative-diagnostics.com Alternative splicing of the EP3 receptor gene can generate variants that also couple to Gq or G12/13, leading to increased intracellular calcium or Rho activation, respectively. nih.govguidetopharmacology.org
While direct data on this compound is not available, studies on the related compound 19(R)-hydroxyprostaglandin E1 show that it acts as an agonist at both EP1 and EP3 receptor subtypes, suggesting that hydroxylated PGE1 metabolites can retain significant activity at these receptors. caymanchem.commedchemexpress.commedchemexpress.com
| EP Receptor Subtype | Primary G-Protein Coupling | Principal Downstream Signal | Reference |
|---|---|---|---|
| EP1 | Gq | ↑ Intracellular Calcium (Ca2+) | nih.govthno.orgd-nb.info |
| EP2 | Gs | ↑ Cyclic AMP (cAMP) | nih.govthno.orgd-nb.info |
| EP3 | Gi (primarily), Gq, G12/13 | ↓ Cyclic AMP (cAMP), ↑ Intracellular Calcium (Ca2+) | thno.orgnih.govcreative-diagnostics.com |
| EP4 | Gs | ↑ Cyclic AMP (cAMP) | nih.govthno.orgd-nb.info |
Interactions with IP Receptors
The prostacyclin (PGI2) receptor, or IP receptor, is another member of the prostanoid receptor family. wikipedia.org Its primary endogenous ligand is PGI2. The main signaling pathway activated by IP receptors is the stimulation of adenylyl cyclase via Gs proteins, leading to a significant increase in cAMP levels. guidetopharmacology.org While PGE1 is not the primary ligand for the IP receptor, some synthetic PGI2 analogues, such as iloprost, also demonstrate binding activity at EP1 receptors, indicating a degree of cross-reactivity among prostanoid receptors. guidetopharmacology.org Therefore, a potential for weak interaction between this compound and IP receptors cannot be entirely ruled out, although it is not considered its primary target.
Intracellular Signaling Cascades Triggered by Prostaglandins
The binding of prostaglandins to their cognate receptors initiates a cascade of intracellular events that ultimately dictate the cellular response. d-nb.info The two principal second messenger systems modulated by the EP receptor family are cyclic AMP (cAMP) and intracellular calcium (Ca2+). nih.gov
Modulation of Cyclic AMP (cAMP) Levels
Cyclic AMP is a critical second messenger that regulates a vast number of cellular processes through the activation of protein kinase A (PKA). mdpi.com The modulation of cAMP levels is a key mechanism of prostaglandin (B15479496) action.
cAMP Increase: Activation of EP2, EP4, and IP receptors leads to the stimulation of adenylyl cyclase and a subsequent rise in intracellular cAMP concentration. nih.govcreative-diagnostics.comguidetopharmacology.org This pathway is often associated with cellular relaxation and anti-inflammatory effects. creative-diagnostics.com
cAMP Decrease: The EP3 receptor is typically coupled to the Gi protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. thno.orgcreative-diagnostics.com
Interestingly, some studies on PGE1 have revealed more complex regulatory roles. For instance, in neuroblastoma x glioma hybrid cells, PGE1 treatment caused a significant reduction in the levels of the Gs alpha protein subunit, an effect that was independent of cAMP production, pointing to alternative mechanisms of signal regulation. nih.gov
| Receptor | Effect on cAMP Levels | Mechanism | Reference |
|---|---|---|---|
| EP2 | Increase | Gs-protein activation of adenylyl cyclase | nih.govthno.org |
| EP4 | Increase | Gs-protein activation of adenylyl cyclase | nih.govthno.org |
| IP | Increase | Gs-protein activation of adenylyl cyclase | guidetopharmacology.org |
| EP3 | Decrease | Gi-protein inhibition of adenylyl cyclase | thno.orgcreative-diagnostics.com |
Regulation of Intracellular Calcium (Ca2+) Dynamics
Intracellular calcium is a versatile second messenger that controls a wide array of cellular functions, from muscle contraction to gene transcription. elifesciences.org Prostaglandin signaling can directly modulate Ca2+ levels.
Ca2+ Increase: The activation of the EP1 receptor is a primary route for Ca2+ mobilization. nih.govd-nb.info The associated Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. d-nb.info Certain splice variants of the EP3 receptor can also couple to this pathway to increase intracellular Ca2+. thno.orgcreative-diagnostics.com
| Receptor | Effect on Intracellular Ca2+ | Mechanism | Reference |
|---|---|---|---|
| EP1 | Increase | Gq-PLC-IP3 pathway | nih.govthno.orgd-nb.info |
| EP3 (specific variants) | Increase | Gq/Gi-PLC-IP3 pathway | thno.orgnih.govcreative-diagnostics.com |
Modulation of Cellular Functions by this compound in In Vitro Systems
Based on the functions of PGE1 and related compounds, this compound is expected to modulate a variety of cellular activities in vitro. These functions are a direct consequence of the receptor interactions and signaling cascades described above.
Smooth Muscle Contraction: The related compound 19(R)-hydroxy PGE1 exhibits contractile activity on smooth muscle preparations, with an EC50 of 320 nM on guinea pig ileum (expressing EP1 receptors) and 80 nM on chick ileum (expressing EP3 receptors). caymanchem.com This suggests that hydroxylated PGE1 metabolites can directly influence muscle tone.
Platelet Aggregation: Alprostadil, a synthetic form of PGE1, is known to inhibit platelet aggregation. drugbank.com This effect is largely mediated by the elevation of cAMP levels following receptor activation.
Bronchodilation: PGE1 alcohol, another related compound, demonstrates relaxant activity on human bronchial muscle in vitro, with an efficacy comparable to PGE1. caymanchem.com This bronchodilatory effect is consistent with cAMP-elevating pathways mediated by EP2/EP4 receptors.
Cell Adhesion and Migration: Prostaglandins, particularly PGE2 acting through its receptors, play a significant role in modulating cell-cell contacts and cell migration. nih.gov In various cellular models, activation of the prostaglandin pathway can influence the function of adhesion molecules, enabling cells to detach and move, a process critical in both wound healing and cancer progression. nih.gov
| Cellular Function | Inferred Effect of 20-Hydroxy-PGE1 | In Vitro Model / Related Compound | Reference |
|---|---|---|---|
| Smooth Muscle Contraction | Contraction | 19(R)-hydroxy PGE1 on guinea pig and chick ileum | caymanchem.com |
| Platelet Aggregation | Inhibition | Alprostadil (PGE1) | drugbank.com |
| Bronchial Muscle Tone | Relaxation (Bronchodilation) | PGE1 Alcohol on human bronchial muscle | caymanchem.com |
| Cell Adhesion & Migration | Modulation | PGE2 in various cell models | nih.gov |
Mechanisms of Platelet Aggregation Inhibition
Prostaglandin E1 (PGE1), the precursor to this compound, is a potent inhibitor of platelet aggregation. nih.gov Its primary mechanism involves the stimulation of adenylate cyclase in platelets, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) concentrations. nih.govnih.gov This elevation in cAMP has several downstream consequences that collectively suppress platelet activation. Increased cAMP levels inhibit the activation of phospholipase C and subsequently reduce the mobilization of calcium (Ca²⁺) from intracellular stores. nih.gov This action effectively counteracts the signaling cascade initiated by the activation of the P2Y1 receptor, a Gq-coupled receptor that, when activated by adenosine diphosphate (B83284) (ADP), triggers Ca²⁺ release and promotes platelet activation and aggregation. nih.gov
PGE1 exerts its effects by binding to specific receptors on the platelet surface. While it can bind to various prostaglandin E (EP) receptors, its anti-aggregatory action in human platelets is primarily mediated through the prostacyclin (IP) receptor. nih.govmdpi.com Evidence suggests that the inhibitory effect of PGE1 on platelet aggregation can be blocked by an IP receptor antagonist, but not by an EP4 receptor antagonist. mdpi.com However, some research also indicates a potential role for the EP3 receptor, as PGE1 may promote aggregation at high concentrations through this receptor, while inhibiting it via the IP receptor. nih.gov Interestingly, some studies have proposed that PGE1 can inhibit platelet aggregation through a pathway independent of cAMP, suggesting alternative mechanisms may also be at play. nih.gov
Research has also highlighted a synergistic effect in platelet disaggregation when PGE1 is combined with tissue-type plasminogen activator and nitroglycerin, which mimics the action of endothelium-derived relaxing factor. ahajournals.org This synergy, partially mediated by the modulation of platelet cyclic nucleotides, suggests a cooperative mechanism by which endothelial products can prevent the formation of platelet aggregates. ahajournals.org
Table 1: Mechanistic Overview of Platelet Aggregation Inhibition by PGE1
| Receptor/Enzyme | Signaling Pathway | Effect on Platelets | Reference(s) |
| Adenylate Cyclase | ↑ Intracellular cAMP | Inhibits Ca²⁺ release, suppresses activation | nih.govnih.gov |
| Prostacyclin (IP) Receptor | Binds PGE1, leading to cAMP elevation | Primary mediator of PGE1-induced inhibition | nih.govmdpi.com |
| Phospholipase C | Inhibited by high cAMP levels | Blocks downstream signaling for aggregation | nih.gov |
| Thromboxane/Endoperoxide Receptor | Competitively blocked by 20-HETE | Inhibits aggregation induced by arachidonic acid and thromboxane | umich.edu |
Mechanisms of Vasodilation in Specific Vascular Beds
The vascular effects of 20-hydroxyprostaglandins are highly dependent on the specific vascular bed. While the related compound 20-HETE is known as a potent vasoconstrictor in the renal and cerebral circulations, it paradoxically functions as a vasodilator in other areas, such as the pulmonary arteries and bronchiole smooth muscle in humans and experimental animals. nih.govphysiology.org
In the pulmonary vasculature, the vasodilator response to 20-HETE is endothelium-dependent. nih.govmdpi.com It is mediated by the release of nitric oxide (NO) and potentially carbon monoxide (CO) from endothelial cells. nih.govmdpi.com This release is triggered by an increase in intracellular calcium concentration and the subsequent activation of endothelial nitric oxide synthase (eNOS). nih.govmdpi.com
A different mechanism is observed in the mouse basilar artery, where 20-HETE also produces vasodilation. physiology.org This effect was found to be dependent on cyclooxygenase (COX), as it was inhibited by indomethacin. physiology.orgmdpi.com Metabolic studies revealed that mouse brain endothelial cells convert 20-HETE into 20-hydroxyprostaglandin E2 (20-OH-PGE2), a potent vasodilator in its own right. physiology.org This suggests that in the cerebral circulation of mice, the vasodilatory action of 20-HETE is indirect, occurring via its metabolic conversion to 20-OH-PGE2. physiology.orgmdpi.com
PGE1, the precursor, is a well-established vasodilator. koreamed.org Its mechanism of action in causing smooth muscle relaxation, for instance in penile resistance arteries, involves the activation of the adenylate cyclase/cAMP pathway. nih.gov The resulting increase in cAMP leads to the activation of cAMP-dependent protein kinase, which ultimately results in vasodilation. nih.gov This pathway appears to be independent of the NO/cGMP cascade, although some downstream interaction or "cross-talk" between the two pathways may occur. nih.gov
Table 2: Vasodilator Mechanisms in Different Vascular Beds
| Vascular Bed | Mediator(s) | Key Mechanism | Key Molecules | Reference(s) |
| Pulmonary Artery | 20-HETE | Endothelium-dependent release of vasodilators | NO, CO, eNOS | nih.govmdpi.com |
| Mouse Basilar Artery | 20-HETE | COX-dependent conversion to a vasodilator metabolite | COX, 20-OH-PGE2 | physiology.orgmdpi.com |
| Penile Resistance Arteries | PGE1 | Activation of adenylate cyclase and cAMP pathway | Adenylate Cyclase, cAMP, Protein Kinase A | nih.gov |
Anti-inflammatory and Immunomodulatory Cellular Effects (Mechanistic Research)
The roles of 20-hydroxyprostaglandins and their related compounds in inflammation and immunity are multifaceted and context-dependent. The compound 20-HETE, for example, has been shown to exert both pro- and anti-inflammatory effects through various cellular mechanisms.
On the one hand, 20-HETE can promote vascular inflammation. frontiersin.org It stimulates the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6, and increases the expression of adhesion molecules in endothelial cells. nih.govresearchgate.net These effects are often mediated through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway and the generation of reactive oxygen species (ROS) via NADPH oxidase. nih.govfrontiersin.orgresearchgate.net
Conversely, 20-HETE has been implicated in anti-inflammatory responses. In models of septic shock, a stable 20-HETE mimetic demonstrated protective effects. nih.govimrpress.com This was thought to counteract the inhibition of 20-HETE formation by excessive NO production during sepsis. nih.govimrpress.com The administration of the 20-HETE agonist also reduced the upregulation of COX-2 and the activity of gp91phox, suggesting a direct anti-inflammatory action. nih.govimrpress.com
Prostaglandin E1 exhibits significant immunomodulatory and immunosuppressive properties. nih.govtandfonline.com In experimental models of autoimmune interstitial nephritis, PGE1 treatment was shown to prevent the development of the disease by inhibiting the induction of effector T cells. nih.gov This immunosuppressive effect appears to be indirect, mediated by the release of nonspecific suppressor lymphokines. nih.gov Notably, this suppression could be overcome by the addition of recombinant interleukin 1 (IL-1), suggesting a mechanism related to either reduced IL-1 secretion or a decrease in target cell sensitivity to IL-1. nih.gov Furthermore, PGE1 has been used to generate functional dendritic cells from the whole blood of leukemia patients, with these cells showing an ability to stimulate anti-leukemic activity. uni-muenchen.de
Table 3: Mechanistic Summary of Inflammatory and Immunomodulatory Effects
| Compound | Effect | Cellular Mechanism | Key Signaling Molecules/Pathways | Reference(s) |
| 20-HETE | Pro-inflammatory | ↑ Cytokine & Adhesion Molecule Expression, ↑ ROS | NF-κB, MAPK, NADPH Oxidase | nih.govfrontiersin.orgresearchgate.net |
| 20-HETE Agonist | Anti-inflammatory (in sepsis) | ↓ COX-2 & gp91phox activity, counteracts NO inhibition | - | nih.govimrpress.com |
| Prostaglandin E1 | Immunosuppressive | Inhibition of effector T cell induction | Mediated by suppressor lymphokines, related to IL-1 pathway | nih.gov |
| Prostaglandin E1 | Anti-leukemic Activity | Generation of functional dendritic cells | - | uni-muenchen.de |
Regulation of Cell Adhesion, Migration, and Invasion
Prostaglandins exert a significant influence over the fundamental cellular processes of adhesion, migration, and invasion, which are critical in both physiological and pathological contexts like angiogenesis and cancer progression. nih.govresearchgate.net
The arachidonic acid metabolite 20-HETE plays a distinct role in these processes. It has been shown to promote the adhesion of platelets to endothelial cells. physiology.org This effect is mediated by the upregulation of von Willebrand factor (vWF) and platelet/endothelial cell adhesion molecule (PECAM)-1 expression in endothelial cells, a process that involves the activation of the ERK signaling pathway. imrpress.comphysiology.org In a broader context of vascular inflammation, 20-HETE stimulates the expression of other key adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), on endothelial cells. nih.gov
Furthermore, 20-HETE is involved in regulating the function of endothelial progenitor cells (EPCs), which are crucial for neovascularization. In human EPCs, 20-HETE was found to increase cell adhesion to both fibronectin-coated surfaces and endothelial cell monolayers. nih.gov This enhanced adhesion was accompanied by an upregulation of the expression of very late antigen-4 (VLA-4) and the chemokine receptor CXCR4, both of which are critical for cell homing and adhesion. nih.gov
Prostaglandin E1 (PGE1) and its derivatives also modulate cell migration and invasion, though their effects can vary depending on the cell type and context. For instance, the EP4 receptor agonist PGE1 alcohol has been shown to promote the invasive potential of prostate cancer cells. spandidos-publications.com It achieves this by increasing the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that degrade the extracellular matrix, as well as RANKL and RUNX2, which are involved in bone metastasis. spandidos-publications.com This signaling is mediated through the cAMP-PKA and PI3K-Akt pathways. spandidos-publications.com In other cancer models, such as hepatocellular carcinoma, PGE1 has been reported to enhance migration and invasion by upregulating the expression of Snail, a key transcription factor that induces epithelial-mesenchymal transition (EMT). mdpi.com In contrast, some studies have shown that PGE1 can inhibit angiogenesis, a process heavily reliant on endothelial cell migration. nih.gov
Table 4: Regulation of Cell Adhesion, Migration, and Invasion
| Compound | Cell Type | Effect | Mechanism | Key Molecules Regulated | Reference(s) |
| 20-HETE | Endothelial Cells | ↑ Platelet Adhesion | Upregulation via ERK pathway | vWF, PECAM-1 | imrpress.comphysiology.org |
| 20-HETE | Endothelial Cells | ↑ Leukocyte Adhesion | Upregulation of adhesion molecules | ICAM-1, VCAM-1 | nih.gov |
| 20-HETE | Endothelial Progenitor Cells | ↑ Adhesion | Upregulation of adhesion receptors | VLA-4, CXCR4 | nih.gov |
| PGE1 Alcohol | Prostate Cancer Cells | ↑ Invasion | Activation of cAMP-PKA/PI3K-Akt pathways | MMP-2, MMP-9, RANKL, RUNX2 | spandidos-publications.com |
| PGE1 | Hepatocellular Carcinoma Cells | ↑ Migration & Invasion | Upregulation of EMT inducer | Snail | mdpi.com |
Physiological and Pathophysiological Research Roles of 20 Hydroxyprostaglandin E1 Mechanistic Insights
Involvement in Reproductive Biology and Function
20-Hydroxyprostaglandin E1 (20-OH PGE1) is a significant component of seminal fluid in certain mammalian species, playing a role in the complex signaling that occurs between seminal fluid and the female reproductive tract. physiology.orgphysiology.org Its synthesis primarily occurs in the accessory glands, such as the seminal vesicles and the ampullae of the deferent ducts. nih.govnih.gov
In rams, for instance, the seminal vesicles are a major site of 20-OH PGE1 biosynthesis. nih.govebi.ac.uk Microsomes isolated from the ram's vesicular glands and the ampulla of the vas deferens have demonstrated the capacity to synthesize 20-hydroxylated E prostaglandins (B1171923). nih.gov Specifically, these microsomes, in the presence of NADPH, can metabolize prostaglandin (B15479496) E2 (PGE2) into its 20-hydroxy derivative, although PGE2 appears to be a more favorable substrate than prostaglandin E1 (PGE1) in this process. nih.gov The enzyme responsible for this reaction in rams has been identified as a cytochrome P450 enzyme, designated CYP4F21, which functions as a prostaglandin E2 20-hydroxylase. ebi.ac.uk
The presence of 20-OH PGE1 and its counterpart, 20-hydroxyprostaglandin E2 (20-OH PGE2), in seminal fluid suggests a role in modulating the female reproductive environment. physiology.orgphysiology.org Prostaglandins in semen are known to be powerful signaling molecules that can influence various aspects of female reproductive function, including sperm transport, ovulation, and immune responses within the female reproductive tract. physiology.orgphysiology.org While the precise functions of 20-OH PGE1 are still under investigation, its structural similarity to other biologically active prostaglandins points towards its involvement in these critical reproductive processes.
A notable difference exists in the hydroxylation of prostaglandins in the seminal fluid of different species, particularly between rams and humans. In rams, the seminal fluid contains significant amounts of 20-OH PGE1 and 20-OH PGE2. nih.gov The hydroxylation process in rams specifically targets the terminal carbon (C-20) of the prostaglandin molecule. nih.gov This is carried out by the enzyme CYP4F21, which is found in the seminal vesicles and ampullae of the deferent ducts. nih.govebi.ac.uk
In contrast, human seminal fluid is characterized by the presence of 19-hydroxyprostaglandin E1 (19-OH PGE1) and 19-hydroxyprostaglandin E2 (19-OH PGE2). nih.govnih.gov The hydroxylation in humans occurs at the penultimate carbon (C-19). nih.gov This distinction highlights a species-specific difference in the enzymatic machinery responsible for prostaglandin metabolism in the male accessory glands. nih.gov The enzyme in human seminal vesicles that catalyzes this 19-hydroxylation is a cytochrome P-450 enzyme known as prostaglandin 19-hydroxylase. nih.gov
This comparative analysis reveals a divergence in the primary hydroxylated prostaglandin derivatives found in the semen of rams and humans. This difference in metabolic pathways likely leads to distinct physiological effects within the female reproductive tract of each species, underscoring the species-specific nature of reproductive signaling.
Table 1: Comparison of Prostaglandin Hydroxylation in Ram and Human Seminal Fluid
| Feature | Ram | Human |
| Primary Hydroxylated Prostaglandins | 20-OH PGE1, 20-OH PGE2 nih.gov | 19-OH PGE1, 19-OH PGE2 nih.gov |
| Site of Hydroxylation | Terminal Carbon (C-20) nih.gov | Penultimate Carbon (C-19) nih.gov |
| Primary Enzyme | CYP4F21 (PGE2 20-hydroxylase) ebi.ac.uk | Prostaglandin 19-hydroxylase (Cytochrome P-450) nih.gov |
| Primary Location of Biosynthesis | Vesicular glands, Ampullae of deferent ducts nih.govnih.gov | Seminal vesicles nih.govnih.gov |
Contribution to Organ-Specific Homeostasis and Dysfunction (Mechanistic Investigations)
Prostaglandins, including PGE1 and its metabolites, are crucial regulators of renal hemodynamics and function. researchgate.netcolab.ws They act as physiological buffers, protecting the kidney from drastic functional changes during periods of stress. researchgate.net Within the kidney, prostaglandins contribute to the regulation of renal blood flow, glomerular filtration rate, and the transport of water and sodium. researchgate.netthno.org
While direct studies on the specific role of 20-OH PGE1 in intrarenal arterial relaxation are limited, the actions of its parent compound, PGE1, and the related metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE), provide significant insights. Prostaglandin E2 (PGE2), a closely related compound, has been shown to attenuate vasoconstriction in isolated perfused vasa recta, suggesting a vasodilatory role in the renal microvasculature. oup.com Furthermore, prostaglandins can counteract the vasoconstrictor effects of pressor hormones like angiotensin II, thereby helping to maintain renal blood flow. colab.wsnih.gov
Interestingly, 20-HETE, which is also a product of cytochrome P450-mediated metabolism, exhibits complex effects on renal vasculature. diva-portal.org While it can cause vasoconstriction in some renal vessels, its metabolite, 20-OH-PGE2, has been shown to cause vasodilation in the kidney and increase both cortical and medullary blood flow. physiology.org This suggests that the hydroxylation of prostaglandins and related eicosanoids can significantly alter their vascular effects within the kidney. Given that 20-OH PGE1 shares structural similarities with these compounds, it is plausible that it also participates in the intricate regulation of intrarenal vascular tone, potentially contributing to vasodilation and the maintenance of renal homeostasis.
The pulmonary vasculature is another system where prostaglandins play a significant regulatory role. Prostaglandin E1 is recognized as a potent pulmonary vasodilator. nih.govnih.gov Research has shown that exogenous PGE1 can inhibit the pulmonary vascular pressor response to stimuli like hypoxia and prostaglandin F2α, suggesting its involvement in maintaining low pulmonary vascular resistance. nih.gov
The effects of hydroxylated metabolites of arachidonic acid, such as 20-HETE, in the pulmonary circulation are particularly noteworthy. In contrast to its constrictor effects in many systemic arteries, 20-HETE acts as an endothelium-dependent dilator of pulmonary arteries. physiology.org This vasodilation is mediated, at least in part, by the release of nitric oxide from the pulmonary vascular endothelial cells. physiology.org This finding highlights a unique, organ-specific action of this class of molecules.
While direct evidence for the specific role of 20-OH PGE1 in the pulmonary vasculature is not as extensive, its structural relationship to PGE1 and the known vasodilatory actions of similar hydroxylated eicosanoids in the lung suggest a potential role in pulmonary vasodilation. The metabolism of PGE1 in the lungs of pregnant rabbits has been shown to produce 20-OH PGE1, indicating that the lung has the enzymatic capacity to synthesize this compound. ebi.ac.uk This further supports the possibility that 20-OH PGE1 could act locally to influence pulmonary vascular tone.
The ductus arteriosus is a fetal blood vessel that connects the pulmonary artery to the aorta, bypassing the lungs in utero. Its patency before birth and closure after birth are critical for neonatal circulation and are heavily influenced by prostaglandins. nih.govnih.gov Prostaglandin E1 (alprostadil) is clinically used to maintain the patency of the ductus arteriosus in neonates with certain congenital heart defects. mdpi.com
The mechanism by which PGE1 maintains ductal patency involves its binding to the EP4 receptor on the smooth muscle cells of the ductus arteriosus. mdpi.com This binding activates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, inhibits myosin light-chain kinase, resulting in the relaxation of the ductal smooth muscle and vasodilation, thus keeping the vessel open. mdpi.com
Animal models have been instrumental in elucidating the role of prostaglandins in ductus arteriosus physiology. nih.govresearchgate.net Studies in various animal models have confirmed the potent vasodilatory effect of PGE1 on the ductus arteriosus. While the specific actions of 20-OH PGE1 in this context have not been as extensively studied, its close structural and functional relationship to PGE1 suggests it could potentially contribute to maintaining ductal patency. Given that the developing lung can metabolize PGE1 to 20-OH PGE1, it is plausible that this metabolite could play a local role in the regulation of ductal tone during the perinatal period. Further research in animal models would be necessary to clarify the precise contribution of 20-OH PGE1 to the complex mechanisms governing the patency of the ductus arteriosus.
Implications in Tissue Regeneration and Cellular Repair Mechanisms
This compound (20-OH-PGE1) is a significant metabolite of Prostaglandin E1 (PGE1), formed through an omega-hydroxylation reaction catalyzed by specific cytochrome P450 (CYP) enzymes. frontiersin.orgnih.govebi.ac.uk While direct research into the specific functions of 20-OH-PGE1 in tissue repair is nascent, its role can be inferred from the activities of its precursor and the regulatory mechanisms governing its synthesis.
The process of tissue repair is a complex, multi-stage process that begins with hemostasis and inflammation, followed by proliferation and tissue remodeling. nih.gov The transition from the inflammatory to the proliferative phase is a critical step, and a failure in this transition can lead to chronic wounds. ebi.ac.uk Prostaglandins are key lipid mediators in this process. nih.gov The precursor molecule, PGE1, has been shown to directly influence cellular activities central to wound healing; for instance, it stimulates cell proliferation in human diabetic fibroblasts, although it may also suppress collagen synthesis. jwmr.org
The formation of 20-OH-PGE1 is primarily a catabolic step, part of the broader omega-oxidation pathway that regulates the levels of bioactive eicosanoids to prevent excessive or prolonged signaling. creative-proteomics.com However, the enzymes responsible for this hydroxylation, particularly those in the CYP4F subfamily, appear to play an active role in the healing process. nih.govspandidos-publications.com Evidence suggests that the expression of CYP4F enzymes changes in response to injury and infection, and their upregulation may help to curtail inflammation. frontiersin.orgnih.gov This indicates that the metabolic conversion of PGE1 to 20-OH-PGE1 is not merely a passive degradation but a regulated process potentially involved in the resolution of inflammation, which is essential for subsequent tissue regeneration and repair to proceed effectively. creative-proteomics.comresearchgate.net
Table 1: Enzymes Catalyzing the Formation of this compound
| Enzyme Name | Enzyme Class | Location / Species | Substrates | Function |
| P-450PG-omega | Cytochrome P450 | Rabbit Lung | PGE1, PGA1, PGF2α | Regiospecific hydroxylation at the C-20 position. nih.gov |
| CYP4F21 | Cytochrome P450 (CYP4F Subfamily) | Ram Seminal Vesicles | PGE2, PGH2 analogues (PGE1 is a poor substrate) | Biosynthesis of 20-hydroxy-PGE1 and 20-hydroxy-PGE2. ebi.ac.uknih.gov |
| CYP4F4 | Cytochrome P450 (CYP4F Subfamily) | Rat Brain | PGE1, Prostaglandin A1, Leukotriene B4 | Omega-hydroxylation of various eicosanoids. ebi.ac.uk |
| CYP4A Subfamily | Cytochrome P450 | Various tissues (e.g., Rabbit Liver) | PGE1, PGE2, PGF2α, PGA1, PGA2 | Omega-hydroxylation of multiple prostaglandins. frontiersin.org |
Modulation by Endocrine and Paracrine Factors (e.g., Pregnancy Hormones)
The synthesis of this compound is under significant control by endocrine and paracrine factors, most notably hormones associated with pregnancy. This regulation occurs at the level of the enzymes responsible for its production.
A clear example of endocrine regulation is observed in pregnant rabbits, where a specific prostaglandin omega-hydroxylase (P-450PG-omega) in the lung is dramatically induced. nih.govpnas.org This enzyme specifically hydroxylates PGE1 to form 20-OH-PGE1. nih.gov Research demonstrates a gestational age-dependent increase in both the enzyme's activity and its protein levels, which rise significantly throughout pregnancy and then fall sharply to near non-pregnant levels within three days after birth. nih.govpnas.org This induction profile strongly correlates with the rise in plasma progesterone (B1679170) concentrations during gestation, suggesting that pregnancy hormones are key regulators of the enzyme's expression at the transcriptional level. nih.govpnas.org
This hormonal control ensures that the metabolic profile of prostaglandins is altered to meet the physiological demands of pregnancy and parturition. The regulation of prostaglandin metabolizing enzymes is a critical mechanism for controlling local bioactive prostaglandin concentrations in feto-maternal tissues. oup.comoup.com For example, corticotropin-releasing hormone (CRH), a key peptide hormone in the timing of birth, is produced locally in the chorion and can modulate prostaglandin metabolism, illustrating a paracrine control mechanism. oup.com While the primary catabolic enzyme for prostaglandins in intrauterine tissues during pregnancy is 15-hydroxyprostaglandin dehydrogenase (PGDH), the profound upregulation of prostaglandin omega-hydroxylase in other tissues like the lung points to a systemic endocrine influence on prostaglandin metabolism. pnas.orgoup.com This tight regulation by endocrine and paracrine signals underscores the physiological importance of metabolites like 20-OH-PGE1 during specific states such as pregnancy.
Table 2: Hormonal Regulation of Prostaglandin Omega-Hydroxylase
| Regulating Factor | Finding | Organ/System | Implication |
| Pregnancy (Progesterone) | Enzyme activity and protein levels of P-450PG-omega (which produces 20-OH-PGE1) increase over 40-fold during gestation, correlating with rising progesterone levels. nih.govpnas.org | Rabbit Lung | Demonstrates strong endocrine control over 20-OH-PGE1 production, linking it to the hormonal status of pregnancy. |
| Parturition | Levels of P-450PG-omega and its translatable mRNA drop precipitously within 3 days postpartum. nih.govpnas.org | Rabbit Lung | Suggests the induction is tightly regulated and specific to the gestational period. |
| Corticotropin-Releasing Hormone (CRH) | CRH, a key placental and fetal hormone, regulates the expression of other prostaglandin metabolizing enzymes (e.g., PGDH) in chorion cells. oup.com | Human Intrauterine Tissues | Highlights the principle of local paracrine control over prostaglandin metabolism during pregnancy and labor. |
Advanced Research Methodologies for 20 Hydroxyprostaglandin E1 Analysis
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is a cornerstone for the analysis of 20-OHPGE1, enabling its separation from a complex mixture of other prostaglandins (B1171923) and lipids. This separation is paramount for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and analysis of prostaglandins, including 20-OHPGE1. nih.gov In early studies, HPLC was instrumental in the isolation of 20-OHPGE1 from ram seminal fluid, demonstrating its capability to separate it from Prostaglandin (B15479496) E1 (PGE1) and Prostaglandin E2 (PGE2). nih.gov The use of reversed-phase columns, such as C18, is common for the separation of these compounds. nih.govfrontiersin.org For instance, a study on the purification of PGE1 from leech extracts utilized a C18 HPLC column with an acetonitrile (B52724) gradient elution system containing 0.1% trifluoroacetic acid (TFA) to achieve separation. frontiersin.org While effective for separation, conventional HPLC with UV detection can be challenging for eicosanoids as many lack strong chromophores, leading to insufficient sensitivity and selectivity in complex biological extracts. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of prostaglandins. It has been used to confirm the structure of 20-hydroxy metabolites of various prostaglandins. ebi.ac.uk For example, in a study of prostaglandin metabolism in pregnant rabbit lungs, the products, including 20-hydroxy derivatives of PGE1, PGE2, and PGF2α, were identified by GC-MS after purification by chromatography. nih.gov Similarly, the identification of 5,6-dihydroxyprostaglandin F1α as a major metabolite was confirmed using GC-MS. capes.gov.br The technique was also employed to identify 19-hydroxyprostaglandins E1 and E2 in human seminal fluid. dntb.gov.ua The analysis of 20-hydroxyleukotriene B4, a related eicosanoid, also relied on GC-MS for product identification. osteoevidence.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the analysis of eicosanoids, including 20-OHPGE1. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. wikipedia.org It is particularly well-suited for analyzing the complex mixtures of lipids found in biological samples. nih.gov The development of LC-MS/MS methods allows for the simultaneous quantification of numerous eicosanoids in various biological matrices like human serum, sputum, and bronchoalveolar lavage fluid (BALF). nih.gov In a study characterizing the enzymatic properties of CYP4F21, a prostaglandin E2 20-hydroxylase, LC-MS was used to analyze the oxidation of PGE2 and other analogs to their 20-hydroxy metabolites. ebi.ac.uk The interface between the LC and MS components is critical, with electrospray ionization (ESI) being a common method for ionizing polar molecules like prostaglandins. wikipedia.org
Spectrometric Techniques for Structural Elucidation and Characterization
Spectrometric techniques are indispensable for the definitive structural confirmation of isolated compounds like 20-OHPGE1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the detailed molecular structure of organic compounds. ebsco.com It provides information about the chemical environment of individual atoms within a molecule. While specific NMR data for 20-OHPGE1 is not detailed in the provided results, the technique has been extensively used for the structural analysis of related prostaglandins, such as PGE1. nih.govfrontiersin.orgresearchgate.net For instance, 1H-NMR and 2-D NMR spectra (including HMQC, HMBC, ROSY, and 1H-1H COSY) were used to analyze the structure of PGE1 isolated from leeches. nih.govfrontiersin.org NMR has also been employed to study the stereospecificity of 20-hydroxysteroid dehydrogenase, an enzyme relevant to the metabolism of hydroxylated steroids. nih.gov Furthermore, NMR has been used to investigate the inclusion complex of PGE1 with alpha-cyclodextrin. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and confirming its identity. This technique was used in the structural analysis of PGE1, a closely related compound to 20-OHPGE1. nih.govfrontiersin.orgresearchgate.net In one study, HRESIMS analysis of PGE1 yielded a mass-to-charge ratio (m/z) of 353.2324 for the [M-H]- ion, which was in close agreement with the calculated value of 353.2328 for the molecular formula C20H34O5. nih.govfrontiersin.orgresearchgate.net This level of accuracy is invaluable for distinguishing between compounds with similar masses.
Enzymatic Assays and Activity Measurements in Research Settings
Enzymatic assays are fundamental in studying the metabolic pathways involving 20-OH-PGE1. These assays allow for the quantification of the activity of enzymes responsible for both the synthesis and catabolism of prostaglandins. While direct assays for the enzymes producing 20-OH-PGE1, such as cytochrome P450 ω-hydroxylases, are often complex and rely on chromatographic separation of products, the activity of enzymes that metabolize prostaglandins in general, like 15-hydroxyprostaglandin dehydrogenase (15-PGDH), is frequently measured using more direct methods.
Fluorometric and spectrophotometric assays offer sensitive and reliable methods for determining 15-PGDH activity. ebi.ac.ukabcam.com These assays are typically based on the NAD-dependent oxidation of a prostaglandin substrate by 15-PGDH. ebi.ac.ukabcam.com The reaction produces NADH, which can be measured directly by its absorbance at 340 nm (spectrophotometry) or, for enhanced sensitivity, can be coupled to a secondary reaction that generates a fluorescent product. ebi.ac.ukabcam.com
In a common fluorometric approach, the NADH produced reduces a probe, leading to a significant increase in fluorescence intensity (e.g., at an excitation/emission of 535/587 nm). ebi.ac.ukabcam.com This allows for the detection of very low enzyme activity, making it suitable for high-throughput screening of potential inhibitors or for analyzing samples with limited enzyme content. abcam.comnih.gov Commercially available kits provide a standardized platform for these measurements in various biological samples, including tissue homogenates and cell lysates. abcam.com
| Assay Type | Principle | Detection Method | Typical Wavelength (nm) | Sensitivity |
| Spectrophotometric | Measures the increase in absorbance due to NADH formation. | UV Absorbance | 340 | Moderate |
| Fluorometric | NADH produced reduces a probe to generate a fluorescent signal. | Fluorescence | Ex/Em = 535/587 | High (≤ 1 µU) abcam.com |
Isotopic Labeling and Tracing in Metabolic and Biosynthetic Studies
Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules within complex biological systems. By introducing atoms with a different number of neutrons (isotopes) into a precursor molecule, researchers can follow its conversion into various metabolites. This method has been instrumental in understanding the biosynthesis of 20-OH-PGE1.
Key studies have utilized radiolabeled precursors to track the formation of 20-OH-PGE1. For instance, the biosynthesis of 20-OH-PGE1 and 20-hydroxyprostaglandin E2 was demonstrated in ram seminal fluid by analyzing the metabolism of [14C]arachidonic acid. nih.gov This experiment showed that the labeled arachidonic acid was converted into prostaglandins, including the 20-hydroxylated forms, specifically within microsomal preparations of the vesicular glands and the ampulla of the vas deferens. nih.gov
In another seminal study, the ω-hydroxylation of PGE1 was investigated in isolated perfused rabbit lungs using [3H]-PGE1. nih.gov This approach allowed for the precise identification of metabolites in the lung effluent. The results showed that lungs from pregnant rabbits were particularly adept at metabolizing [3H]-PGE1 into polar derivatives, with 20-OH-PGE1 being a major product. nih.gov These tracer studies provide definitive evidence of the biosynthetic pathways leading to 20-OH-PGE1 and identify the tissues and subcellular compartments where these reactions occur.
| Isotope | Precursor | Experimental System | Key Finding | Reference |
| ¹⁴C | Arachidonic Acid | Ram Seminal Gland Microsomes | Demonstrated de novo biosynthesis of 20-OH-PGE1. | nih.gov |
| ³H | Prostaglandin E1 | Isolated Perfused Rabbit Lung | Identified 20-OH-PGE1 as a major metabolite of PGE1 in this organ. | nih.gov |
In Vitro and Ex Vivo Experimental Models for Mechanistic Research
To delve into the specific mechanisms of 20-OH-PGE1 synthesis and function, researchers employ a variety of in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) models. These systems allow for the manipulation of experimental conditions in ways that are not possible in vivo.
Cell culture systems are invaluable for studying cellular responses and metabolic processes at the molecular level.
Primary cells are isolated directly from tissue and have a finite lifespan. nih.gov They are considered to more closely reflect the physiological state of cells in vivo. Studies using primary cultures of arterial smooth muscle cells have investigated the effects of PGE1, the precursor to 20-OH-PGE1, on cell phenotype and proliferation. nih.gov
Immortalized cell lines are derived from tumors or have been genetically modified to proliferate indefinitely. While they may differ from their tissue of origin, they provide a consistent and readily available model system. biorxiv.org For example, immortalized renal tubular cells derived from patients have been used to study the effects of PGE1 in the context of specific genetic disorders, providing insights into its potential therapeutic pathways. biorxiv.org The upregulation of extracellular PGE1 has also been noted in immortalized oral keratinocytes. nih.gov
While these studies often focus on the effects of the parent compound PGE1, these cell models are crucial for future investigations into the specific production and action of 20-OH-PGE1, especially if the cells express the necessary cytochrome P450 enzymes.
The isolated perfused organ system is a powerful ex vivo model that maintains the architecture and, to a large extent, the physiological function of an entire organ. The isolated perfused lung has been particularly important in studying prostaglandin metabolism, as the lung is a primary site of prostaglandin clearance and metabolism. nih.govnih.gov
In this system, the lung is carefully removed from an animal and its vasculature is connected to a circuit that perfuses it with a physiological salt solution or a blood-based medium. nih.govnih.govjornaldepneumologia.com.br This allows researchers to introduce compounds like PGE1 directly into the pulmonary circulation and collect the effluent to analyze for metabolites. nih.gov
Studies using isolated perfused rabbit lungs were critical in demonstrating that PGE1 is efficiently metabolized to 20-OH-PGE1. nih.gov This model also revealed that the rate of this ω-hydroxylation is significantly induced during pregnancy, pointing to hormonal regulation of the responsible enzymes. nih.gov The model allows for the calculation of kinetic parameters such as the extraction ratio and metabolic clearance of the substrate. nih.gov
| Organ System | Species | Key Finding related to PGE1/20-OH-PGE1 | Reference |
| Isolated Perfused Lung | Rabbit | PGE1 is metabolized to 20-OH-PGE1; this activity is highly induced during pregnancy. | nih.govebi.ac.uk |
| Isolated Perfused Lung | Cat | Characterized the kinetics (Vmax, Km) of PGE1 uptake, a prerequisite for its metabolism. | nih.gov |
To characterize the specific enzymes involved in the biosynthesis of 20-OH-PGE1, subcellular fractions are prepared from tissues known to exhibit high metabolic activity.
Microsomes are vesicles formed from the endoplasmic reticulum when cells are homogenized. This fraction is enriched in cytochrome P450 enzymes, which are key to many oxidative drug and xenobiotic metabolic reactions. nih.govdiva-portal.org
Cytosol is the soluble portion of the cytoplasm that remains after all organelles and particulate matter have been removed by centrifugation. It contains a variety of soluble enzymes.
Research has shown that the ω-hydroxylation of prostaglandins is primarily a microsomal process. ebi.ac.uknih.govdiva-portal.org Studies using microsomal fractions from ram seminal vesicles were crucial in identifying this as the site of 20-OH-PGE1 and 20-OH-PGE2 biosynthesis. nih.gov These preparations, when incubated with PGE1 or PGE2 and the necessary cofactor NADPH, were shown to produce the corresponding 20-hydroxy metabolites. ebi.ac.ukresearchgate.net Further research using microsomes from yeast expressing a cloned cytochrome P450 from ram seminal vesicles, CYP4F21, confirmed its role as a prostaglandin E 20-hydroxylase, although it showed higher activity towards PGE2 than PGE1. ebi.ac.ukresearchgate.net The specific activity of the prostaglandin ω-hydroxylase in rabbit lung microsomes was found to increase dramatically from 0.07 nmol/min/mg of protein in nonpregnant rabbits to 3.05 nmol/min/mg in pregnant rabbits, highlighting the induction of this enzyme system. ebi.ac.uk
While ω-hydroxylation is mainly microsomal, cytosolic fractions are also analyzed to determine if any soluble enzymes contribute to the metabolic pathway or subsequent metabolism of the newly formed 20-OH-PGE1. jci.org
Immunological Assays for Detection and Localization (e.g., ELISA, Immunoblotting, Immunohistochemistry in Research Samples)
Immunological assays are a cornerstone of modern biological research, offering highly specific and sensitive methods for the detection and quantification of molecules within complex biological samples. These techniques rely on the specific binding affinity between an antibody and its target antigen. In the context of 20-Hydroxyprostaglandin E1, immunological assays provide powerful tools for its direct quantification in biofluids and for the analysis of the enzymatic machinery responsible for its synthesis and degradation within tissues. The primary methods employed for these purposes are the Enzyme-Linked Immunosorbent Assay (ELISA), immunoblotting, and immunohistochemistry.
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For small molecules like this compound, a competitive ELISA format is typically used. innov-research.commybiosource.comantibodies.com In this setup, the molecule of interest in the research sample competes with a labeled or conjugated version of the molecule for a limited number of binding sites on a specific primary antibody. mybiosource.comias.ac.in The signal generated by the assay is therefore inversely proportional to the concentration of this compound in the sample. antibodies.com
ELISAs provide a simple, sensitive, and inexpensive method for the analysis of eicosanoids in various biological samples. ias.ac.in Research has led to the development of sensitive competitive ELISAs for related eicosanoids, such as 20-hydroxyeicosatetraenoic acid (20-HETE), which can achieve sensitivities in the sub-nanogram per milliliter range. ias.ac.in These assays utilize polyclonal antibodies coated onto microtiter plates. ias.ac.in The development of such assays for this compound would follow similar principles, allowing for its quantification in samples like plasma, serum, urine, and tissue homogenates. innov-research.comantibodies.com
Below is a table summarizing the typical performance characteristics of a competitive ELISA for a prostaglandin, based on commercially available kits for Prostaglandin E1 (PGE1), the precursor to this compound. nih.govebi.ac.uk
| Parameter | Typical Specification | Reference |
|---|---|---|
| Assay Type | Competitive Inhibition ELISA | innov-research.comantibodies.com |
| Sample Types | Serum, plasma, cell culture supernatants, urine, tissue homogenates | innov-research.commybiosource.comantibodies.comabcam.com |
| Detection Range | ~60-4000 pg/mL | innov-research.com |
| Sensitivity | <20 pg/mL | antibodies.com |
| Specificity | High specificity for the target prostaglandin with minimal cross-reactivity to other eicosanoids | ias.ac.in |
Immunoblotting
Immunoblotting, commonly known as Western blotting, is an analytical technique used to detect specific proteins in a tissue homogenate or extract. wikipedia.org This method does not detect small lipid molecules like this compound directly. Instead, it is an essential tool for studying the expression levels of the enzymes that regulate its biosynthesis and catabolism. nih.govtandfonline.com
The synthesis of this compound from Prostaglandin E1 is catalyzed by specific cytochrome P450 (CYP) enzymes, while its degradation is handled by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH). ebi.ac.uknih.gov By using primary antibodies that specifically recognize these enzymes, researchers can use immunoblotting to quantify their abundance in various cell or tissue lysates. thermofisher.comnih.gov This provides critical insights into the potential capacity of a given sample to produce or degrade this compound. For instance, studies have used immunoblotting to show that the expression of 15-PGDH is frequently decreased in non-small cell lung cancer compared to adjacent normal tissue. nih.gov
The table below details key proteins involved in prostaglandin metabolism that are commonly analyzed using immunoblotting.
| Target Protein | Function in Prostaglandin Metabolism | Research Context / Key Findings | Reference |
|---|---|---|---|
| CYP4F Enzymes (e.g., CYP4F21) | Catalyzes the 20-hydroxylation of prostaglandins like PGE1 and PGE2. | Identified as the PGE2 20-hydroxylase in ram seminal vesicles, responsible for producing 20-hydroxy-PGE compounds. | ebi.ac.uk |
| CYP4A Enzymes | Catalyzes ω-hydroxylation of arachidonic acid to form 20-HETE, a related metabolite. | Immunoinhibition studies with CYP4A11 antibodies showed only minor inhibition of 20-HETE formation, suggesting other enzymes are primary producers in certain tissues. | tandfonline.com |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Key enzyme for the metabolic inactivation of prostaglandins. | Immunoblots revealed decreased levels of 15-PGDH protein in lung tumor tissue compared to normal lung. | nih.gov |
| Cyclooxygenase-2 (COX-2) | Catalyzes the synthesis of prostaglandin precursors from arachidonic acid. | Immunoblotting shows increased COX-2 levels in various cancers, contributing to increased prostaglandin synthesis. | nih.govsemanticscholar.org |
Immunohistochemistry (IHC)
Immunohistochemistry is a powerful technique that allows for the visualization of the presence and location of specific proteins within the anatomical context of a tissue section. abyntek.com Similar to immunoblotting, IHC does not detect this compound directly but is instead used to localize the enzymes responsible for its synthesis and degradation. nih.govabyntek.com This provides crucial spatial information, revealing which specific cell types within a tissue are responsible for prostaglandin metabolism.
In this method, a primary antibody binds to the target protein in a processed tissue slice, and a detection system, often involving an enzyme-conjugated secondary antibody, generates a colored precipitate at the site of the antigen, allowing for visualization by microscopy. abyntek.com Research using IHC has successfully localized key enzymes in the prostaglandin and eicosanoid pathways. For example, immunohistochemical studies have shown that CYP4A protein is present in nonciliated cells of the proximal airways in rabbit lungs. physiology.org In studies of human lung cancer, IHC revealed strong cytoplasmic staining for 15-PGDH in nonneoplastic pneumocytes, whereas staining was significantly decreased in carcinomas, indicating a localized loss of prostaglandin degradation capacity in the tumor cells. nih.govresearchgate.net
The following table summarizes research findings using IHC to localize enzymes related to prostaglandin metabolism.
| Target Protein | Tissue Studied | Observed Localization and Findings | Reference |
|---|---|---|---|
| CYP4A4 | Rabbit Lung | Protein was localized to nonciliated cells of the proximal airways and in end-capillary endothelial cells, suggesting sites of eicosanoid metabolism. | physiology.org |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Human Lung | Strong cytoplasmic staining was observed in nonneoplastic pneumocytes. In contrast, all carcinomas showed decreased staining, suggesting a role in cancer pathology. | nih.govresearchgate.net |
| CysLT2 Receptor | Human Colon | IHC staining was significantly lower in colon cancer tissue compared to corresponding normal tissue from the same patient. | semanticscholar.org |
| Cyclooxygenase-2 (COX-2) | Human Colon | Higher levels of COX-2 expression were observed in tumor tissue compared to corresponding normal tissue via IHC. | semanticscholar.org |
Comparative Studies and Structural Analogues of 20 Hydroxyprostaglandin E1
Distinction and Shared Pathways with 19-Hydroxyprostaglandin E1 and E2
The hydroxylation of prostaglandins (B1171923) at the omega (ω) and omega-1 (ω-1) positions, yielding compounds such as 20-Hydroxyprostaglandin E1 (20-OH-PGE1) and 19-Hydroxyprostaglandin E1 (19-OH-PGE1) or E2 (19-OH-PGE2), is a critical metabolic pathway that demonstrates significant species specificity. This distinction is primarily governed by the regional and species-specific expression of different cytochrome P450 (CYP) enzymes.
In rams, the seminal vesicles are a primary site for the synthesis of 20-hydroxylated prostaglandins. physiology.orgcaymanchem.com Microsomes from the vesicular glands and the ampulla of the vas deferens in rams metabolize Prostaglandin (B15479496) E1 (PGE1) and Prostaglandin E2 (PGE2) into their 20-hydroxy derivatives. physiology.org The enzyme responsible for this terminal hydroxylation in rams has been identified as CYP4F21. nih.govdiva-portal.org Ram semen contains nearly equal amounts of 20-OH-PGE1 and 20-OH-PGE2, despite having significantly more PGE1 than PGE2, suggesting that PGE2 is a more favorable substrate for 20-hydroxylation by CYP4F21. physiology.org
Conversely, in humans and other primates like macaques, the seminal fluid is rich in 19-hydroxylated prostaglandins. nih.govbioscientifica.com The enzyme responsible for this ω-1 hydroxylation in human seminal vesicles is CYP4F8, which hydroxylates the penultimate carbon (C-19) of the prostaglandin structure. nih.govdiva-portal.orgwikipedia.org This results in the formation of 19-OH-PGE1 and 19-OH-PGE2. nih.gov The pathways are analogous in that they are both NADPH-dependent and catalyzed by microsomal CYP enzymes, but the site of hydroxylation is a key differentiator. physiology.orgdiva-portal.org
The shared aspect of their pathways lies in the metabolism of the parent E-series prostaglandins. However, the enzymatic machinery dictates the final product, leading to a clear distinction in the prostaglandin profiles of seminal fluids between these species. physiology.orgnih.gov This enzymatic specificity suggests distinct physiological roles for these metabolites in the reproductive biology of different species.
Table 1: Comparison of 20-OH-PGE1 and 19-OH Prostaglandins
| Feature | This compound | 19-Hydroxyprostaglandin E1/E2 |
|---|---|---|
| Primary Species | Ram physiology.orgcaymanchem.com | Human, Macaque nih.govbioscientifica.com |
| Site of Hydroxylation | C-20 (terminal) physiology.org | C-19 (penultimate) physiology.org |
| Key Enzyme | CYP4F21 (in ram) nih.govdiva-portal.org | CYP4F8 (in human) nih.govdiva-portal.orgwikipedia.org |
| Primary Location | Seminal vesicles, ampulla of vas deferens (in ram) physiology.org | Seminal vesicles (in human) nih.gov |
| Substrate Preference | PGE2 is a better substrate than PGE1 in ram seminal vesicles. physiology.org | - |
Relationship to Parent Prostaglandin E1 and Prostaglandin E2 in Biological Systems
This compound is a direct metabolite of its parent compound, Prostaglandin E1. caymanchem.com The formation of 20-OH-PGE1 occurs through omega-hydroxylation, a metabolic process that adds a hydroxyl group to the terminal carbon (C-20) of the aliphatic side chain of PGE1. caymanchem.comebi.ac.uk This reaction is catalyzed by cytochrome P450 monooxygenases, particularly enzymes from the CYP4A and CYP4F subfamilies, and is dependent on NADPH as a cofactor. nih.gov
This metabolic conversion is not limited to seminal tissues. For instance, the lungs, especially during pregnancy in rabbits, exhibit significant omega-hydroxylase activity, converting PGE1 and PGE2 into their 20-hydroxy metabolites. nih.gov In some biological systems, PGE2 is a more efficient substrate for 20-hydroxylation than PGE1. physiology.org The conversion of PGE1 and PGE2 to their 20-hydroxy derivatives is a key step in their catabolism and can modulate their biological activity.
The hydroxylation at the C-20 position can alter the compound's interaction with prostaglandin receptors and its subsequent signaling pathways. This metabolic step is a way for the body to modify the potency and duration of action of the parent prostaglandins.
Comparison with Other Omega-Hydroxylated Eicosanoids (e.g., 20-HETE)
This compound belongs to a broader class of omega-hydroxylated eicosanoids, which includes the well-studied compound 20-hydroxyeicosatetraenoic acid (20-HETE). nih.govimrpress.com 20-HETE is a metabolite of arachidonic acid, also formed by CYP4A and CYP4F enzymes. imrpress.com
A key relationship between 20-HETE and 20-hydroxyprostaglandins is that 20-HETE can serve as a substrate for cyclooxygenase (COX) enzymes, leading to the formation of 20-hydroxyprostaglandins, including 20-OH-PGE2 and 20-OH-PGF2α. nih.govmdpi.com This metabolic link means that the biological effects of 20-HETE can be, in part, mediated by its conversion to these downstream prostaglandin metabolites.
The vascular effects of 20-HETE are complex and can be opposing. While 20-HETE is often a potent vasoconstrictor in renal and cerebral microvessels, it can also induce vasodilation in other vascular beds, such as the pulmonary and basilar arteries. physiology.orgnih.gov This vasodilation is often dependent on the subsequent conversion of 20-HETE to vasodilator prostaglandins like 20-OH-PGE2 by COX enzymes. physiology.orgnih.gov For example, in the rat kidney, intra-arterial infusion of 20-HETE leads to decreased cortical blood flow, an effect attributed to the vasoconstrictor 20-OH-PGF2α, but increased medullary blood flow, which is mediated by the vasodilator 20-OH-PGE2. nih.gov
This highlights a crucial difference: while 20-HETE itself has direct biological actions, its metabolism to 20-hydroxyprostaglandins can generate molecules with different, and sometimes opposing, activities. This adds a layer of complexity to the regulation of vascular tone and other physiological processes by omega-hydroxylated eicosanoids.
Table 2: Comparison of Vascular Effects of 20-HETE and its Metabolite 20-OH-PGE2
| Compound | General Vascular Effect | Specific Examples of Vascular Effects | Mechanism of Action |
|---|---|---|---|
| 20-HETE | Often vasoconstrictor, but can be a vasodilator depending on the vascular bed and context. nih.govimrpress.com | Constricts renal and cerebral arterioles. nih.govimrpress.com Dilates pulmonary and mouse basilar arteries. physiology.orgnih.gov | Directly inhibits large-conductance calcium-activated potassium (BKCa) channels, leading to depolarization and vasoconstriction. imrpress.com Can also be metabolized by COX to vasoactive prostaglandins. nih.gov |
| 20-OH-PGE2 | Primarily a vasodilator. nih.gov | Dilates renal medullary vessels and mouse basilar artery. physiology.orgnih.gov | Acts on prostaglandin E receptors (EP receptors) to induce vasodilation. nih.gov |
Research on Synthetic Analogs and Derivatives for Mechanistic Probes
The development of synthetic analogs of prostaglandins has been a cornerstone of research to understand their mechanisms of action and to develop therapeutic agents with improved stability and selectivity. For naturally occurring prostaglandins like PGE1, synthetic analogs such as Alprostadil have been created, which are chemically identical but produced synthetically for medical use. drugbank.com
Common strategies in creating prostaglandin analogs include:
Esterification: Converting the carboxylic acid group to an ester to enhance lipophilicity and cell permeability.
Modification of the side chains: Introducing alkyl groups, such as at the C-16 position, can increase potency and metabolic stability. For example, 16,16-dimethyl PGE2 is a well-known stable analog.
Deoxygenation: Removal of hydroxyl groups, such as in 11-deoxy PGE1, can alter receptor binding and activity.
Introduction of heteroatoms or aromatic rings: Replacing parts of the carbon chains with other atoms or groups can modify the compound's properties.
While there is extensive research on synthetic analogs of parent prostaglandins like PGE1 and PGE2, specific synthetic derivatives of this compound designed as mechanistic probes are less documented in the available literature. Research has often focused on the enzymes that produce 20-OH-PGE1, such as CYP4F21, or on the biological effects of the naturally occurring metabolite. diva-portal.org The synthesis of analogs of related compounds, such as 15-deoxy-16-hydroxyprostaglandin E analogues, has been explored for their gastric antisecretory properties. genome.jp
The creation of stable, selective agonists or antagonists for the receptors that 20-OH-PGE1 may act upon would be a valuable tool for elucidating its precise physiological roles. Given the species-specific nature of this compound, such research could provide insights into reproductive physiology and other areas where this metabolite is present.
Future Directions and Emerging Research Avenues for 20 Hydroxyprostaglandin E1
Identification of Novel Enzymes and Regulatory Factors in its Biosynthesis and Metabolism
The formation and degradation of 20-OH-PGE1 are controlled by specific enzymes whose identification and regulation are paramount to understanding its function. Future research is focused on characterizing these biochemical pathways more deeply.
Biosynthesis: The biosynthesis of 20-OH-PGE1 involves the hydroxylation of PGE1 at the omega (C-20) position. This reaction is catalyzed by cytochrome P450 (P450) enzymes. ebi.ac.uk Research has identified high concentrations of 20-OH-PGE1 and its analogue 20-OH-PGE2 in ram seminal fluid, with the seminal vesicles and ampulla of vas deferens being the primary sites of synthesis. ebi.ac.uknih.gov A specific P450 enzyme, designated CYP4F21 , was cloned from ram seminal vesicles and is believed to be a key enzyme in this process. ebi.ac.uk Studies suggest that the biosynthesis may occur either through direct hydroxylation of PGE1 or via the hydroxylation of the precursor Prostaglandin (B15479496) H1 (PGH1) by CYP4F21, followed by isomerization to 20-OH-PGE1. diva-portal.org
In other biological systems, such as the lungs of pregnant rabbits, a distinct P450 enzyme, referred to as prostaglandin omega-hydroxylase (P-450PG-omega), has been shown to hydroxylate PGE1 to 20-OH-PGE1. ebi.ac.uk The activity of this enzyme is significantly induced during pregnancy, suggesting that hormonal and developmental factors are key regulatory elements. ebi.ac.uk A crucial future direction is the definitive identification and characterization of the human orthologs of these enzymes and the tissue-specific factors that regulate their expression and activity.
Metabolism: Once formed, 20-OH-PGE1 is subject to further metabolic conversion, which typically leads to inactivation. The primary pathway for prostaglandin catabolism involves the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), rendering the molecule biologically inactive. researchgate.net In pregnant rabbit lungs, 20-OH-PGE1 is further metabolized to 13,14-dihydro-15-keto-20-hydroxy-PGE1 , confirming that it enters this established degradation pathway after its initial formation. ebi.ac.uk Future research must fully delineate the metabolic fate of 20-OH-PGE1 in various human tissues to understand its biological half-life and the functional consequences of its metabolic products.
| Enzyme Family | Specific Enzyme (Model System) | Function | Location / Condition |
| Cytochrome P450 | CYP4F21 (Ram) | Biosynthesis of 20-OH-PGE1/PGE2 | Seminal Vesicles |
| Cytochrome P450 | P-450PG-omega (Rabbit) | Biosynthesis of 20-OH-PGE1 | Lung (Induced by Pregnancy) |
| Dehydrogenase | 15-Hydroxyprostaglandin Dehydrogenase | Metabolism/Inactivation | General Prostaglandin Pathway |
Exploration of Undiscovered Receptors and Downstream Signaling Pathways
A critical gap in the current knowledge is the precise receptor profile for 20-OH-PGE1. The biological effects of prostaglandins (B1171923) are mediated by specific G-protein-coupled receptors (GPCRs). The parent compound, PGE1, acts through the well-characterized EP receptor family, comprising four subtypes (EP1, EP2, EP3, and EP4). nih.gov
These EP receptors are linked to distinct intracellular signaling cascades:
EP1: Coupled to Gq proteins, leading to increased intracellular calcium (Ca²⁺) flux. nih.gov
EP2 & EP4: Coupled to Gs proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. nih.gov
EP3: Primarily coupled to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP, but can also couple to other G proteins to increase Ca²⁺. nih.gov
It is highly probable that 20-OH-PGE1 interacts with one or more of these EP receptors, potentially with a different affinity or selectivity profile compared to PGE1. For example, the related compound 19(R)-hydroxy-PGE1 is a known agonist for EP1 and EP3 receptors. caymanchem.com Future research must involve direct binding assays and functional studies to determine which receptors 20-OH-PGE1 targets and whether it acts as an agonist or antagonist. Elucidating these interactions will reveal the specific downstream signaling pathways it modulates, such as the cAMP or Ca²⁺ pathways, and clarify its ultimate cellular effects. The possibility that 20-OH-PGE1 interacts with entirely novel, undiscovered receptors also remains an exciting avenue for exploration.
Development of Advanced Analytical Techniques for Comprehensive Lipidomics Profiling
The accurate measurement of 20-OH-PGE1 in biological samples is essential for understanding its physiological concentrations and roles. However, the analysis of eicosanoids is challenging due to their low endogenous levels, chemical instability, and the existence of numerous structurally similar isomers. nih.gov
The gold standard for eicosanoid quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . nih.govresearchgate.net This technique offers the high sensitivity and selectivity required to detect and quantify specific lipids in complex matrices like plasma, serum, and tissue homogenates. nih.gov Methods have been successfully developed for the simultaneous analysis of dozens of eicosanoids, including the closely related 20-OH-PGE2. nih.govresearchgate.net
Future efforts in this area should focus on:
Optimizing LC-MS/MS methods specifically for 20-OH-PGE1 to achieve even lower limits of detection.
Developing high-throughput platforms to enable large-scale lipidomics profiling in clinical studies.
Improving chromatographic separation techniques to resolve 20-OH-PGE1 from its stereoisomers and positional isomers, which may have different biological activities.
Integrating these analytical advancements into comprehensive lipidomics workflows to map the metabolic network surrounding 20-OH-PGE1 and identify new biomarkers for disease.
| Analytical Technique | Application | Advantages |
| LC-MS/MS | Quantification in biological fluids | High sensitivity, high selectivity, suitable for complex mixtures |
| GC/MS | Structural confirmation | Provides detailed structural information |
| HPLC | Separation and measurement | Can separate isomers, especially with specialized columns (e.g., beta-cyclodextrin (B164692) silica) |
Further Mechanistic Studies in Diverse Biological Systems and Animal Models
To translate biochemical findings into physiological understanding, the function of 20-OH-PGE1 must be investigated in relevant biological systems and animal models.
Ram and Rabbit Models: The high production of 20-OH-PGE1 in the ram reproductive tract and the inducible synthesis in the pregnant rabbit lung make these powerful models for studying its role in reproduction and pregnancy-related physiological changes. ebi.ac.uknih.gov
Mouse Models: The parent compound, PGE1, has demonstrated potent biological activities in mice, including the inhibition of platelet aggregation, vasodilation, and suppression of pain. nih.govfrontiersin.org These findings provide a strong rationale for investigating whether 20-OH-PGE1 shares or modulates these activities. For instance, studies in mouse models of cardiovascular or inflammatory disease could reveal specific functions of 20-OH-PGE1. In a mouse model of kidney injury, PGE1 administration was shown to be protective, opening an avenue to explore a potential role for 20-OH-PGE1 in renal physiology. tandfonline.com
Future mechanistic studies should involve the administration of purified 20-OH-PGE1 to these animal models to assess its effects on blood pressure, inflammation, pain perception, and smooth muscle function. Furthermore, the development of genetic models, such as a knockout of the CYP4F21 enzyme, would be invaluable for definitively establishing the physiological roles of endogenous 20-OH-PGE1.
Investigation of Stereoisomeric and Structural Variants and their Biological Activities
The biological activity of a prostaglandin can be dramatically altered by small changes in its structure, such as the position or stereochemistry of a hydroxyl group. The study of structural variants of 20-OH-PGE1 is a promising frontier for discovering new biological functions and developing novel therapeutic agents.
Key variants for future investigation include:
Positional Isomers: 19-Hydroxyprostaglandin E1 , a major prostaglandin in primate semen, differs from 20-OH-PGE1 only in the location of the terminal hydroxyl group. caymanchem.com This subtle change results in specific agonism at EP1 and EP3 receptors, highlighting how hydroxyl position can fine-tune receptor selectivity. caymanchem.com A direct comparison of the biological activities of 19-OH-PGE1 and 20-OH-PGE1 is a high-priority research goal.
Analogs with Different Saturation: 20-Hydroxyprostaglandin E2 is co-produced with 20-OH-PGE1 in ram semen and differs only by an additional double bond. nih.gov The relative production and distinct activities of these two compounds need to be explored.
Metabolites: The biological activity, or lack thereof, of metabolites such as 13,14-dihydro-15-keto-20-hydroxy-PGE1 must be confirmed. ebi.ac.uk
Synthetic Analogs: A powerful strategy is the creation of synthetic analogs designed to have improved stability or modified activity. For example, in studies of other eicosanoids like Resolvin E1, analogs have been synthesized to resist metabolic inactivation, thereby prolonging their therapeutic effects. nih.gov A similar approach could be applied to 20-OH-PGE1 to create valuable research tools and potential therapeutic leads.
The systematic synthesis and biological evaluation of the stereoisomers of 20-OH-PGE1 are also necessary to understand the strict structural requirements for its interaction with receptors and enzymes.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 20-Hydroxyprostaglandin E1 in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound due to its high sensitivity and specificity. Key parameters include:
- Chromatography : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
- Ionization : Electrospray ionization (ESI) in negative mode, targeting the deprotonated molecular ion [M-H]⁻.
- Quantification : Employ stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Validation : Include calibration curves spanning physiological concentrations (e.g., 0.1–100 ng/mL) and assess recovery rates in plasma, urine, or tissue homogenates.
Q. How is this compound biosynthesized in vivo?
- Methodological Answer : this compound is derived from prostaglandin E1 (PGE1) via hydroxylation at the C20 position, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP4A and CYP4F isoforms. Key steps:
- Substrate Preparation : Incubate PGE1 with microsomal fractions from tissues rich in CYP enzymes (e.g., liver or kidney) .
- Enzyme Inhibition Controls : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to confirm pathway specificity.
- Metabolite Identification : Confirm structure via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Advanced Research Questions
Q. What experimental controls are essential when investigating this compound's role in mitochondrial autophagy?
- Methodological Answer :
- Genetic Controls : Use cardiomyocyte-specific autophagy knockout models (e.g., ATG5⁻/⁻ mice) to isolate this compound's effects from baseline autophagy .
- Pharmacological Blockers : Administer autophagy inhibitors (e.g., chloroquine) or prostaglandin receptor antagonists (e.g., EP4 receptor antagonists) to dissect signaling pathways.
- Macrophage Depletion : Employ clodronate liposomes to deplete cardiac macrophages and assess extracellular mitochondrial clearance mechanisms .
- Functional Assays : Measure ATP production (via luciferase assays) and cristae density (via electron microscopy) in isolated mitochondria .
Q. How can researchers address discrepancies in reported physiological effects of this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare variables such as:
- Statistical Re-Evaluation : Apply multivariate regression to isolate confounding factors (e.g., age, sex, comorbidities) .
- Pathway Mapping : Use transcriptomics (RNA-seq) or proteomics to identify downstream effectors (e.g., AMPK/mTOR pathways) that may explain context-dependent outcomes .
Notes for Experimental Design
- Data Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for detailed experimental reporting, including raw data deposition in public repositories (e.g., Zenodo) .
- Ethical Considerations : For in vivo studies, ensure Institutional Animal Care and Use Committee (IACUC) approval and include sham-operated controls to account for surgical stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
